6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane
Overview
Description
Compounds like this one are typically described by their molecular structure and functional groups. They may contain a hydroxymethyl group (-CH2OH), a Boc (tert-butoxycarbonyl) protecting group, and a spirocyclic structure .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. The Boc group is often used to protect amines during synthesis .Molecular Structure Analysis
Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. The hydroxymethyl and Boc groups, for example, are likely to participate in reactions .Physical and Chemical Properties Analysis
These properties can be determined through various experimental techniques. For example, melting point, boiling point, solubility, and spectral data can be obtained through respective experiments .Scientific Research Applications
Synthesis of Novel Organic Compounds :
- Adamovskyi et al. (2014) demonstrated the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative to create novel 5-substituted 2-azabicyclo[3.1.0]hexanes, useful in the synthesis of N-Boc-2,3-methano-β-proline, an amino acid derivative (Adamovskyi et al., 2014).
- Mandzhulo et al. (2016) reported the synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, utilizing N-Boc-protected 8-azaspiro derivatives, which are important in the synthesis of various organic compounds (Mandzhulo et al., 2016).
Multifunctional Modules in Drug Discovery :
- Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional, structurally diverse modules for drug discovery applications (Li et al., 2013).
Supramolecular Aggregation Studies :
- Foces-Foces et al. (2005) explored the crystal structures of hydroxycarboxylic acid derivatives, including 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, to understand the supramolecular structures formed via hydrogen bonding (Foces-Foces et al., 2005).
NMR Spectroscopy for Structural and Conformational Analysis :
- Montalvo-González and Ariza-Castolo (2012) conducted a structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy, which is critical in understanding the properties of these compounds (Montalvo-González & Ariza-Castolo, 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)5-4-9(6-14)16-12/h9,14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPBJPYNUXVTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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